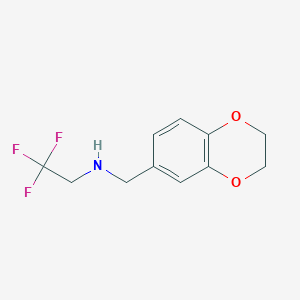

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine

Description

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine is a fluorinated amine derivative featuring a benzodioxin core substituted with a methylene-linked trifluoroethylamine group. Its hydrochloride salt (CAS: 1193388-47-4) has been cataloged as a high-value fluorinated compound, though commercial availability is currently discontinued . The compound’s synthesis involves multi-step protocols, including reductive amination and catalytic hydrogenation, as demonstrated in analogous benzodioxin derivatives .

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9/h1-2,5,15H,3-4,6-7H2 |

InChI Key |

BPEWMCKHTDGLLB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CNCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with 2,2,2-trifluoroethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. This would involve optimizing the reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, potentially inhibiting or activating them. The benzodioxin ring structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous benzodioxin-derived amines:

Detailed Research Findings

Structural and Functional Contrasts

Trifluoroethylamine vs. Ethylamine (Compound 3): The target compound’s trifluoroethyl group enhances electron-withdrawing effects compared to Compound 3’s ethylamine.

Fluorophenylmethyl vs. These modifications may tailor the compounds for distinct applications, such as CNS drugs (fluorophenyl) or pesticidal agents (thiazole) .

Direct Trifluoroethyl Attachment (CAS 6284-26-0) :

The compound in lacks the methylene spacer between the benzodioxin and trifluoroethylamine, reducing conformational flexibility. This structural simplification may improve metabolic stability but limit steric accessibility in molecular interactions.

This compound’s higher purity (96%) suggests utility in synthetic intermediates rather than end-stage pharmaceuticals.

Biological Activity

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

- Molecular Formula : C11H12F3NO2

- Molecular Weight : 247.21 g/mol

- CAS Number : 1042524-25-3

The compound features a benzodioxin moiety which is known for its diverse biological activities. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability.

The biological activity of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The trifluoroethyl group may also influence receptor binding affinity and selectivity.

Pharmacological Effects

-

Anticancer Activity :

- In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells through apoptosis induction.

-

Neuroprotective Effects :

- Research suggests that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

-

Anti-inflammatory Properties :

- The compound has been observed to reduce pro-inflammatory cytokine production in macrophage cultures, indicating potential use in treating inflammatory diseases.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.